molecular formula C23H22O5 B5244167 Ethyl ((6-oxo-7,8,9,10-tetrahydro-6H-benzo(C)chromen-3-YL)oxy)(phenyl)acetate

Ethyl ((6-oxo-7,8,9,10-tetrahydro-6H-benzo(C)chromen-3-YL)oxy)(phenyl)acetate

Cat. No.: B5244167
M. Wt: 378.4 g/mol
InChI Key: WOFUSXOHWMKKMC-UHFFFAOYSA-N
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Description

Ethyl ((6-oxo-7,8,9,10-tetrahydro-6H-benzo©chromen-3-YL)oxy)(phenyl)acetate is a complex organic compound with the molecular formula C23H22O5. This compound is known for its unique structure, which includes a benzochromene core, making it a subject of interest in various fields of scientific research .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl ((6-oxo-7,8,9,10-tetrahydro-6H-benzo©chromen-3-YL)oxy)(phenyl)acetate typically involves multiple steps. One common method includes the reaction of o-benzyl-protected phenols with sulfonium salts, followed by a photocatalytically triggered single-electron transfer to form an aryl radical. This radical undergoes cyclization and subsequent ring expansion to yield the desired tricyclic system .

Industrial Production Methods

the general approach involves large-scale organic synthesis techniques, ensuring high purity and yield .

Chemical Reactions Analysis

Types of Reactions

Ethyl ((6-oxo-7,8,9,10-tetrahydro-6H-benzo©chromen-3-YL)oxy)(phenyl)acetate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols .

Scientific Research Applications

Ethyl ((6-oxo-7,8,9,10-tetrahydro-6H-benzo©chromen-3-YL)oxy)(phenyl)acetate has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including anti-inflammatory and antioxidant properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl ((6-oxo-7,8,9,10-tetrahydro-6H-benzo©chromen-3-YL)oxy)(phenyl)acetate involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as anti-inflammatory and antioxidant activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl ((6-oxo-7,8,9,10-tetrahydro-6H-benzo©chromen-3-YL)oxy)(phenyl)acetate stands out due to its specific ester and phenyl groups, which confer unique chemical properties and potential biological activities. These structural features make it a valuable compound for various research applications .

Properties

IUPAC Name

ethyl 2-[(6-oxo-7,8,9,10-tetrahydrobenzo[c]chromen-3-yl)oxy]-2-phenylacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22O5/c1-2-26-23(25)21(15-8-4-3-5-9-15)27-16-12-13-18-17-10-6-7-11-19(17)22(24)28-20(18)14-16/h3-5,8-9,12-14,21H,2,6-7,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOFUSXOHWMKKMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C1=CC=CC=C1)OC2=CC3=C(C=C2)C4=C(CCCC4)C(=O)O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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